2-methyl-3-[(E)-pyridin-3-ylmethylideneamino]quinazolin-4-one
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Overview
Description
2-methyl-3-[(E)-pyridin-3-ylmethylideneamino]quinazolin-4-one is a quinazolinone derivative. Quinazolinones are nitrogen-containing heterocycles that consist of a benzene ring fused with a pyrimidine ring. These compounds have garnered significant interest due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
The synthesis of 2-methyl-3-[(E)-pyridin-3-ylmethylideneamino]quinazolin-4-one typically involves the condensation of 2-methyl-3-aminoquinazolin-4-one with pyridine-3-carbaldehyde under reflux conditions. The reaction is often carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalytic amount of acid, such as acetic acid, to facilitate the condensation reaction .
Chemical Reactions Analysis
2-methyl-3-[(E)-pyridin-3-ylmethylideneamino]quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex quinazolinone derivatives with potential biological activities.
Biology: The compound has shown promise in inhibiting the growth of certain bacterial and fungal strains, making it a potential candidate for developing new antimicrobial agents.
Medicine: Due to its anticancer properties, it is being investigated as a potential therapeutic agent for treating various types of cancer.
Mechanism of Action
The mechanism of action of 2-methyl-3-[(E)-pyridin-3-ylmethylideneamino]quinazolin-4-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins involved in cell proliferation and survival, leading to the induction of apoptosis in cancer cells. The compound also exhibits antimicrobial activity by disrupting the cell membrane integrity of bacteria and fungi .
Comparison with Similar Compounds
2-methyl-3-[(E)-pyridin-3-ylmethylideneamino]quinazolin-4-one can be compared with other quinazolinone derivatives such as:
- 2-phenyl-3-substituted quinazolines
- 2-methylthio-3-substituted quinazolines
- 3-benzyl-2-(4-chlorophenyl) quinazolin-4(3H)-one
These compounds share similar structural features but differ in their biological activities and chemical properties. The presence of the pyridine ring in this compound imparts unique properties, such as enhanced antimicrobial and anticancer activities, making it a valuable compound for further research and development .
Properties
IUPAC Name |
2-methyl-3-[(E)-pyridin-3-ylmethylideneamino]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O/c1-11-18-14-7-3-2-6-13(14)15(20)19(11)17-10-12-5-4-8-16-9-12/h2-10H,1H3/b17-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICFKLMJOLFIEFP-LICLKQGHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1N=CC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=CC=CC=C2C(=O)N1/N=C/C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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